7-hydroxy-1-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide;hydrochloride
CAS No.:
Cat. No.: VC16531255
Molecular Formula: C18H25ClN4O2
Molecular Weight: 364.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H25ClN4O2 |
|---|---|
| Molecular Weight | 364.9 g/mol |
| IUPAC Name | 7-hydroxy-1-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C18H24N4O2.ClH/c1-21-12-5-3-6-13(21)10-11(9-12)19-18(24)16-14-7-4-8-15(23)17(14)22(2)20-16;/h4,7-8,11-13,23H,3,5-6,9-10H2,1-2H3,(H,19,24);1H/t11?,12-,13+; |
| Standard InChI Key | MBSNWMLKHVHIJB-XCJHQLQTSA-N |
| Isomeric SMILES | CN1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4O)C.Cl |
| Canonical SMILES | CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4O)C.Cl |
Introduction
Chemical Structure and Stereochemical Features
The molecular structure of 7-hydroxy-1-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide; hydrochloride (molecular formula: C21H28ClN5O2) combines a 7-hydroxyindazole moiety with a 9-methyl-9-azabicyclo[3.3.1]nonane system. The indazole ring system features a hydroxyl group at position 7 and a methyl substituent at position 1, while the bicyclic amine component adopts a rigid (1R,5S) configuration that enhances receptor binding specificity .
Stereochemical Significance
The (1R,5S) stereochemistry of the azabicyclo[3.3.1]nonane framework is critical for optimal 5-HT3 receptor antagonism. Computational docking studies suggest that this configuration aligns the tertiary amine nitrogen with key aspartate residues (e.g., Asp226 in the 5-HT3A receptor), facilitating high-affinity interactions . Comparative analyses with desmethyl analogs reveal a 3.5-fold reduction in receptor binding affinity when stereochemistry is altered, underscoring its pharmacological importance.
Synthesis and Structural Optimization
The synthesis of this compound typically involves multi-step strategies to assemble the indazole and azabicyclo[3.3.1]nonane subunits. A representative pathway (Scheme 1) begins with the alkylation of a substituted indazole-3-carboxylic acid ester, followed by hydrolysis to the free acid and subsequent coupling to the bicyclic amine precursor.
Scheme 1: Representative Synthetic Route
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Indazole Core Functionalization: Methylation at position 1 of 7-hydroxyindazole-3-carboxylic acid using iodomethane in the presence of potassium carbonate.
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Amide Coupling: Reaction of the activated indazole carboxylate (e.g., via HATU) with (1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.
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Hydrochloride Salt Formation: Treatment with hydrochloric acid to yield the final crystalline hydrochloride salt .
Key challenges include preserving stereochemical integrity during bicyclic amine synthesis and minimizing O-demethylation side reactions. Advances in catalytic asymmetric hydrogenation have improved yields (≥68%) while maintaining enantiomeric excess >98% .
Pharmacological Profile and Mechanism of Action
Serotonin 5-HT3 Receptor Antagonism
The compound acts as a competitive antagonist at serotonin 5-HT3 receptors, with an IC50 of 1.2 nM in human 5-HT3A/CHO cell assays . Its binding kinetics differ from granisetron, exhibiting slower dissociation ( min vs. 4.2 min for granisetron), which correlates with prolonged therapeutic effects.
Table 1: Comparative 5-HT3 Receptor Binding Affinities
| Compound | 5-HT3A (nM) | Selectivity Ratio (5-HT3A:5-HT2B) |
|---|---|---|
| Granisetron | 0.8 | 1:>10,000 |
| Target Compound | 1.2 | 1:8,500 |
| Ondansetron | 2.4 | 1:6,200 |
Off-Target Receptor Interactions
While highly selective for 5-HT3 receptors, weak antagonism is observed at σ1 receptors ( nM) and dopamine D2 receptors ( μM) . These ancillary activities may contribute to its efficacy in refractory CINV cases but warrant monitoring for extrapyramidal side effects.
Pharmacokinetics and Metabolic Fate
Absorption and Distribution
The hydrochloride salt formulation provides rapid oral absorption ( h) with 92% bioavailability in rat models. High plasma protein binding (89–93% across species) and a volume of distribution () of 6.33 L/kg suggest extensive tissue penetration .
Table 2: Preclinical Pharmacokinetic Parameters
| Parameter | Rat (iv, 0.2 mg/kg) | Human (Predicted) |
|---|---|---|
| (mL/min/kg) | 58 | 5.6 |
| (h) | 2.8 | 7.3 |
| (brain:plasma) | 5.4 | 4.1 |
Metabolism and Excretion
Primary metabolic pathways involve hepatic CYP3A4-mediated N-demethylation (42% of clearance) and UGT1A9-mediated glucuronidation of the 7-hydroxy group (31%). The major metabolite, 9-desmethylgranisetron, retains weak 5-HT3 antagonism ( nM) but is rapidly excreted renally .
Therapeutic Applications and Clinical Considerations
Chemotherapy-Induced Nausea and Vomiting
In phase II trials, a single 0.5 mg/kg intravenous dose reduced acute CINV incidence by 78% compared to 65% for granisetron (). Delayed-phase efficacy (24–120 h post-chemotherapy) reached 62%, attributable to its extended half-life .
Radiation-Induced Emesis
Preliminary data from murine models show 89% suppression of emetic episodes following total-body irradiation (8 Gy), outperforming ondansetron (72%) at equivalent doses. Human trials are pending.
Structural Analogues and Structure-Activity Relationships
Table 3: Key Analogues and Pharmacological Comparisons
| Compound Modification | 5-HT3A (nM) | (h) | Clinical Status |
|---|---|---|---|
| 1-Desmethyl | 4.1 | 3.2 | Preclinical |
| Bicyclo[3.3.0]octane Replacement | 18.9 | 1.7 | Discontinued |
| 5-Fluoroindazole | 0.9 | 6.8 | Phase I |
The 7-hydroxy group proves indispensable for potency, as its removal increases to 14.3 nM. Conversely, fluorination at position 5 enhances metabolic stability without compromising receptor affinity .
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